Compound Description: Imatinib mesylate, also known as Gleevec, is a tyrosine kinase inhibitor used to treat certain types of cancer, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It functions by binding to the active site of the BCR-ABL tyrosine kinase enzyme, preventing its activation and subsequent signaling events that lead to cancer cell proliferation. [, , ]
Relevance: Imatinib mesylate shares a similar core structure with N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide, specifically the benzamide group and the presence of a piperazine ring. Both compounds possess a substituted phenyl ring linked to the benzamide nitrogen. The difference lies in the substituents on the phenyl ring and the presence of a pyrimidine-pyridine moiety in imatinib mesylate, which is absent in the target compound. Despite these differences, the shared structural features suggest that these compounds may exhibit overlapping biological activities or target similar pathways. [, , ]
Ponatinib (Iclusig)
Compound Description: Ponatinib, marketed as Iclusig, is a tyrosine kinase inhibitor primarily used for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) in patients who have developed resistance or intolerance to prior tyrosine kinase inhibitors. It acts by binding to the active site of the BCR-ABL kinase, inhibiting its activity and preventing the growth of cancer cells. [, ]
Relevance: Ponatinib exhibits structural similarity to N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide in terms of the benzamide group and the substituted phenyl ring linked to the benzamide nitrogen. Both compounds also feature a piperazine ring, although with different substituents. The presence of a 3-(2-imidazo[1,2-b]pyridazin-3-yl-ethynyl) group in ponatinib distinguishes it from the target compound. Despite this difference, the shared structural elements indicate a potential for overlapping biological activities or interactions with similar molecular targets. [, ]
AN-024
Compound Description: (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide, also known as AN-024, is an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications. []
Compound Description: These compounds represent a series of molecules synthesized and investigated as potential therapeutic agents for Alzheimer's disease. They act as butyrylcholinesterase inhibitors, which are considered promising targets for managing Alzheimer's disease. []
Relevance: These compounds share a similar scaffold with N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide. The common features include a benzamide core, a substituted phenyl ring linked to the nitrogen of the benzamide group, and a piperazine ring. The key difference lies in the presence of a 4-(2-furoyl)methyl substituent on the piperazine ring and variations in the substituents on the phenyl ring. This structural similarity suggests potential for overlapping biological activities or interaction with similar molecular targets, especially considering the established role of piperazine derivatives in medicinal chemistry. []
Compound Description: This compound is a nitrophenol derivative characterized by two 4-methylpiperazine rings attached to the phenol moiety via methylene linkers. The crystal structure of this compound has been reported, providing insights into its three-dimensional conformation. []
Relevance: This compound features two 4-methylpiperazine rings, the same substituent present in N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide. Although it lacks the benzamide core, the presence of this shared substituent suggests potential for similar interactions or activities related to the 4-methylpiperazine moiety. Understanding the structure-activity relationship of this compound may provide insights into the biological relevance of the 4-methylpiperazine group in different chemical contexts. []
AKE-72
Compound Description: AKE-72, or 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide, is a potent pan-BCR-ABL inhibitor, including activity against the T315I gatekeeper resistant mutant. []
Relevance: Similar to N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide, AKE-72 contains a benzamide moiety and a piperazine ring, although substituted with an ethyl group instead of a methyl group on the piperazine ring in AKE-72. The presence of the shared structural features suggests that these compounds could potentially target similar biological pathways or mechanisms, particularly those related to kinase inhibition. []
MMV665807
Compound Description: MMV665807, chemically defined as 5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide, displays potent anti-staphylococcal and anti-biofilm properties. It exhibits bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive S. aureus (MSSA), including the eradication of established biofilms. []
Compound Description: F 13640, a high-efficacy 5-hydroxytryptamine 1A (5-HT1A) receptor agonist, exhibits dual hyperalgesic and analgesic effects in rats. Its pharmacokinetic profile and relationship with 5-HT1A receptor occupancy have been extensively studied. []
Relevance: This compound, while sharing a distant structural similarity with N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide due to the presence of a substituted piperidine ring, diverges significantly in its core structure and lacks the benzamide moiety. This difference highlights the structural diversity among compounds with potential therapeutic effects and underscores the importance of specific substituents and their spatial arrangement in determining biological activity. []
Compound Description: BMS-279700 acts as a potent and orally active Src-family kinase p56Lck inhibitor, effectively blocking the production of proinflammatory cytokines like IL-2 and TNFα in vivo. []
Relevance: BMS-279700 shares the presence of a substituted piperazine ring with N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide. While the core structures differ significantly, with BMS-279700 incorporating an imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold, the presence of a shared substituent known to engage in various pharmacological interactions suggests the possibility of convergent pharmacological activities. []
Compound Description: This compound demonstrates inhibitory activity against anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR). Preclinical studies suggest its potential as a therapeutic agent for treating cancer, particularly non-small cell lung cancer (NSCLC). []
Relevance: While lacking a direct structural resemblance to N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide, this compound shares a common focus on kinase inhibition as a therapeutic strategy. This parallel highlights the significance of kinase modulation in drug discovery, especially in the context of oncology. []
GSK962040
Compound Description: GSK962040, chemically identified as N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine, acts as a potent and selective motilin receptor agonist. Preclinical studies have demonstrated its ability to enhance gastrointestinal motility, making it a potential therapeutic candidate for gastrointestinal disorders. []
Relevance: GSK962040, while structurally distinct from N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide, shares the presence of a substituted piperazine ring. This commonality, despite significant differences in their overall structures, underscores the importance of specific substituents in mediating interactions with biological targets and their potential to contribute to diverse pharmacological activities. []
Compound Description: DU 125530 is a potent and selective 5-HT1A receptor antagonist, with potential therapeutic applications in anxiety and mood disorders. []
Relevance: Both DU 125530 and N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide contain a piperazine ring, indicating a potential for interacting with similar biological targets or pathways, albeit with different affinities and pharmacological profiles due to the significant variations in their overall structures. []
Compound Description: CHMFL-ABL/KIT-155 is a potent type II ABL/c-KIT dual kinase inhibitor, demonstrating promising antiproliferative activity against cancer cell lines, including those derived from chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). []
Relevance: CHMFL-ABL/KIT-155, similar to N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide, incorporates a benzamide group and a 4-methylpiperazine ring. The presence of these shared structural motifs suggests the potential for overlapping biological activities or interactions with similar molecular targets, particularly within the realm of kinase inhibition, despite differences in the overall chemical structures. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.